molecular formula C13H18N2O4S B2596822 N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428351-50-1

N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2596822
CAS No.: 1428351-50-1
M. Wt: 298.36
InChI Key: DWTPBKSCSXLGSJ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylsulfonyl group at position 1 and a carboxamide moiety at position 3. The 2-methoxybenzyl group attached to the carboxamide nitrogen introduces aromatic and electron-donating properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-10(12)7-14-13(16)11-8-15(9-11)20(2,17)18/h3-6,11H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPBKSCSXLGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the azetidine ring with 2-methoxybenzyl halides under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The azetidine scaffold, including N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide, has been recognized for its pharmacological properties. Compounds containing azetidine rings are often explored for their roles as:

  • Anticancer Agents : Research indicates that certain azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, N-substituted azetidinones have shown efficacy in inhibiting the proliferation of human breast cancer cells such as MCF-7 and MDA-MB-231 . The sulfonyl group in this compound may enhance its biological activity through improved solubility and bioavailability.
  • Neuroprotective Agents : There is ongoing research into the use of azetidine derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease. Compounds similar to this compound are being investigated for their ability to lower amyloid beta levels, thereby potentially slowing the progression of neurodegenerative diseases .

Synthesis and Development

The synthesis of this compound has been facilitated by advancements in organic chemistry techniques:

  • Improved Synthetic Routes : Recent patents highlight methods for synthesizing azetidine derivatives with enhanced yields and purity. Techniques such as nucleophilic substitution and cyclization reactions are commonly employed to construct the azetidine ring, which serves as a versatile building block for various pharmacologically active compounds .
  • Combinatorial Chemistry : The compound can be utilized as a building block in combinatorial libraries aimed at drug discovery. This approach allows for the rapid synthesis and screening of numerous analogs to identify candidates with desirable biological properties .

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits antiproliferative effects on various cancer cell lines
NeuroprotectivePotential BACE1 inhibition, contributing to Alzheimer's disease treatment
AntimicrobialSome derivatives show antibacterial properties, expanding their therapeutic scope

Case Study 1: Anticancer Activity

A study investigating the effects of azetidine derivatives on breast cancer cells demonstrated that compounds with a methoxybenzyl substituent significantly inhibited cell growth at nanomolar concentrations. This suggests that modifications at the benzyl position can enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

In preclinical models, azetidine derivatives similar to this compound were shown to reduce amyloid plaque formation in vivo. These findings support the potential use of such compounds in Alzheimer's disease therapy.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

A comparative analysis based on available data is outlined below:

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Core Structure : Benzamide derivative with a 3-methylbenzoyl group and a hydroxyl-containing branched alkyl chain.
  • Key Features: Directing Group: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Characterization: Validated by X-ray crystallography, NMR, and elemental analysis.
  • Contrast with Target Compound :
    • Lacks the azetidine ring and methylsulfonyl group critical to the target molecule’s rigidity and sulfone-mediated interactions.
    • The hydroxyl group in this compound may limit stability under acidic conditions compared to the methoxy group in the target molecule.

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

  • Core Structure: Acetamide derivative with cyano and methylaminocarbonyl substituents.
  • Toxicity Data: Limited toxicological information available; safety concerns noted due to unstudied properties.
  • Contrast with Target Compound: Absence of an azetidine ring reduces conformational constraints. The methylsulfonyl group in the target compound may enhance solubility or protein binding compared to the cyano group here.

Structural and Functional Comparison Table

Feature N-(2-Methoxybenzyl)-1-(Methylsulfonyl)Azetidine-3-Carboxamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide 2-Cyano-N-[(Methylamino)Carbonyl]Acetamide
Core Ring Azetidine Benzene Linear acetamide
Key Functional Groups Methylsulfonyl, methoxybenzyl, carboxamide Hydroxyalkyl, methylbenzamide Cyano, methylaminocarbonyl
Synthetic Route Not provided in evidence Acid/chloride + amino alcohol Not specified
Characterization Not available X-ray, NMR, elemental analysis Limited safety data
Potential Applications Hypothesized kinase inhibition C–H functionalization catalysis Unclear (limited data)

Biological Activity

N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide, identified by its CAS number 1428351-50-1, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 298.36 g/mol
  • Structure : The compound features an azetidine ring substituted with a methylsulfonyl group and a methoxybenzyl moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have been shown to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of NRF2 leads to the upregulation of various antioxidant genes, including HO-1 and NQO1, providing neuroprotective effects in models of ischemic injury .
  • Antimicrobial Properties : Research indicates that azetidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar azetidine frameworks have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable properties .
  • Anticancer Potential : Some studies have highlighted the antiproliferative effects of azetidine derivatives on cancer cell lines. Compounds similar to this compound have been reported to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantNRF2 activation; protection against oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in various cancer cell lines

Case Study: Neuroprotection

In a study investigating neuroprotective compounds, derivatives similar to this compound were evaluated for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved cell viability in models of oxidative stress .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of azetidine derivatives, demonstrating that compounds structurally related to this compound exhibited potent antibacterial effects against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for these compounds in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Question: What are the recommended synthetic routes for N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Azetidine Ring Formation : Cyclization of precursors like β-lactams or via nucleophilic substitution reactions.

Sulfonylation : Reaction of the azetidine nitrogen with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Methoxybenzyl Substitution : Coupling the azetidine-3-carboxamide with 2-methoxybenzylamine using coupling agents like HATU or EDCI in DMF.
Key Considerations : Monitor reaction progress using TLC or LC-MS. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Basic Question: How is the structural integrity of the compound confirmed?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methoxybenzyl (δ ~3.8 ppm for OCH₃), methylsulfonyl (δ ~3.1 ppm for SO₂CH₃), and azetidine protons (δ ~3.5–4.5 ppm).
    • IR : Stretching vibrations for sulfonamide (1330–1320 cm⁻¹) and carboxamide (1650–1680 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and confirm azetidine ring geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₇N₂O₄S) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Question: How can reaction yields be optimized during sulfonylation?

Methodological Answer:

  • Catalytic Conditions : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer efficiency.
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis).
  • Stoichiometry : Maintain a 1.2:1 molar ratio of methylsulfonyl chloride to azetidine precursor to ensure complete conversion.
  • Temperature Control : Perform reactions at 0–5°C to suppress exothermic side reactions .

Advanced Question: What mechanistic studies are suitable for analyzing its reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Study C–H activation in the azetidine ring using deuterated analogs.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states for sulfonamide bond formation.
  • Trapping Intermediates : Use in situ IR or NMR to detect transient species (e.g., sulfonyl imidazolides) .

Advanced Question: How to investigate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess activity changes.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) or cellular models.
  • Molecular Docking : Align with target protein structures (e.g., HDAC or PARP enzymes) using AutoDock Vina to predict binding affinities .

Advanced Question: How does the compound degrade under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxamide or demethylated derivatives).
  • Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to simulate in vivo metabolic pathways .

Basic Question: What analytical methods ensure purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve ≥95% purity.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Chiral Purity : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) if stereocenters are present .

Advanced Question: Can computational models predict its reactivity in catalytic systems?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Solvent Effects : Simulate solvation using COSMO-RS to predict solubility and reaction rates.
  • Catalytic Cycle Mapping : Use Gaussian or ORCA software to model transition-metal-catalyzed functionalization (e.g., Pd-mediated cross-couplings) .

Advanced Question: What strategies validate its role as a protease inhibitor?

Methodological Answer:

  • Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides).
  • Crystallography : Co-crystallize with target proteases (e.g., caspase-3) to resolve binding modes.
  • Cell-Based Assays : Assess apoptosis induction in cancer cell lines (e.g., HeLa) via flow cytometry .

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